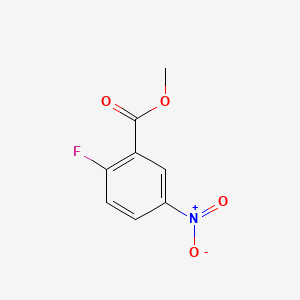

Methyl 2-fluoro-5-nitrobenzoate

Overview

Description

“Methyl 2-fluoro-5-nitrobenzoate” is a chemical compound with the empirical formula C8H6FNO4 . It has a molecular weight of 199.14 . This compound is used in early discovery research and is part of a collection of unique chemicals .

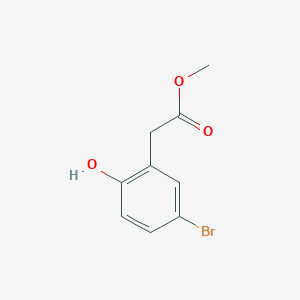

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a nitro group (-NO2) and a fluorine atom attached to it. Additionally, a methyl ester group (-COOCH3) is also attached to the benzene ring .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 302.8±27.0 °C at 760 mmHg, and a flash point of 136.9±23.7 °C . It is soluble in methanol .Scientific Research Applications

Synthesis Applications

Methyl 2-fluoro-5-nitrobenzoate serves as a critical intermediate in various synthesis processes. For instance, Xu, Xu, and Zhu (2013) achieved a concise synthesis of 2-Fluoro-4-nitrobenzoic acid by oxidizing 2-fluoro-4-nitrotoluene, further processing it to produce N-methyl-2-fluoro-4-nitrobenzamide and eventually yielding 4-amino-2-fluoro-N-methyl-benzamide (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).

Building Block in Heterocyclic Synthesis

Křupková et al. (2013) highlighted the role of a closely related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in heterocyclic synthesis. This compound acts as a starting material for the creation of various nitrogenous heterocycles, demonstrating its versatility in drug discovery (Soňa Křupková, Petr Funk, M. Soural, & J. Hlaváč, 2013).

Chemical Structure and Interactions

Li et al. (2005) explored the chemical structures of various trifluoromethyl-substituted compounds including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. Their study provided insights into the molecular interactions and structural properties of these compounds, which are essential for understanding their behavior in various applications (Bin Li, Yu Ming Lan, Chi Tung Hsu, Zhen Long Liu, Hai Bin Song, Chao Wu, & Hua Zheng Yang, 2005).

Fluorinated and Iodinated Template Synthesis

Jiang and Burgess (2002) reported the use of various 2-fluoro-5-nitrobenzoic acids in the synthesis of β-turn peptidomimetics. This underlines the compound's application in synthesizing complex structures, which are significant in pharmaceutical research (Luyong Jiang & K. Burgess, 2002).

Biochemical Applications

Ellman's 1959 study on a water-soluble aromatic disulfide, which is closely related to 2-nitrobenzoic acid, demonstrates the biochemical utility of these compounds. This study showed the effectiveness of the disulfide in determining sulfhydryl groups, highlighting its application in biological and biochemical analyses (G. Ellman, 1959).

Safety and Hazards

“Methyl 2-fluoro-5-nitrobenzoate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

“Methyl 2-fluoro-5-nitrobenzoate” is currently used in early discovery research as part of a collection of unique chemicals . Its future directions could involve further exploration of its potential uses in the synthesis of other chemicals, particularly given its structural similarities to other useful compounds .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-fluoro-5-nitrobenzoate are currently unknown. This compound is often used as a pharmaceutical intermediate , suggesting that it may be converted into other compounds that interact with specific biological targets

Mode of Action

As a nitrobenzoate, it may undergo reactions at the benzylic position . The nitro group could potentially be reduced, and the fluoro group may participate in nucleophilic substitution reactions . .

Biochemical Pathways

Given its potential for nucleophilic substitution reactions , it may be involved in various biochemical transformations.

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility in water and other solvents

Result of Action

As a pharmaceutical intermediate , its effects may be largely dependent on the compounds it is converted into during metabolic processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and availability in the body . Additionally, factors such as pH and temperature could potentially impact its stability and reactivity.

properties

IUPAC Name |

methyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLONOOYIXEAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459055 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2965-22-2 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Fluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

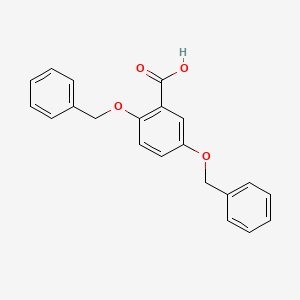

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)